molecular formula C8H13N5O · HCl B573458 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride CAS No. 167423-51-0

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride

Cat. No.: B573458
CAS No.: 167423-51-0
M. Wt: 231.7
InChI Key: GIHYTRGUZVYCQX-RFKZQXLXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride typically involves the condensation of aromatic aldehydes with cyanoacetic esters and 5,5-dimethyl-1,3-cyclohexanedione. This reaction is catalyzed by KF/basic Al2O3 at room temperature under ultrasound irradiation, yielding the desired product in high yields (81-98%) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield other pteridine derivatives.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are commonly employed.

Major Products

The major products formed from these reactions include various substituted pteridines and their derivatives, which have applications in biochemical research and pharmaceutical development.

Mechanism of Action

The compound acts as a cofactor for various enzymes, including nitric oxide synthetase and hydroxylases for phenylalanine, tyrosine, and tryptophan . It facilitates the catalytic activity of these enzymes by stabilizing the transition state and providing necessary electron transfers. The molecular targets include the active sites of these enzymes, where it binds and participates in the enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride is unique due to its specific luminescent properties and its role as a synthetic cofactor, which makes it valuable in biochemical and molecular biology research. Its ability to act as a reduced pterin cofactor, albeit less active than BH4, provides a useful tool for studying enzyme mechanisms and developing new therapeutic agents.

Properties

IUPAC Name

2-amino-6,7-dimethyl-5,6,7,8-tetrahydro-3H-pteridin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O.ClH/c1-3-4(2)11-6-5(10-3)7(14)13-8(9)12-6;/h3-4,10H,1-2H3,(H4,9,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIHYTRGUZVYCQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC2=C(N1)C(=O)NC(=N2)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

611-54-1 (Parent)
Record name 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000945437
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50915478
Record name 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945-43-7
Record name 4(3H)-Pteridinone, 2-amino-5,6,7,8-tetrahydro-6,7-dimethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 945-43-7
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Record name 2-Imino-6,7-dimethyl-1,2,5,6,7,8-hexahydropteridin-4-ol--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Reactant of Route 2
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Reactant of Route 3
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Reactant of Route 4
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Reactant of Route 5
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride
Reactant of Route 6
2-Amino-6,7-dimethyl-5,6,7,8-tetrahydropteridin-4-ol hydrochloride

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